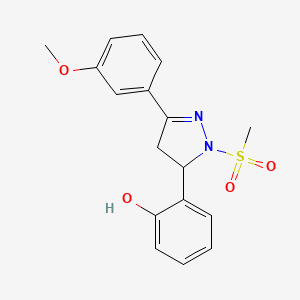
2-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol” is a complex organic molecule. It contains a methoxyphenyl group, a methylsulfonyl group, and a dihydropyrazolyl group attached to a phenol group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyrazole ring and the introduction of the methoxyphenyl and methylsulfonyl groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The dihydropyrazole ring, the methoxyphenyl group, and the methylsulfonyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the phenol group, which is typically quite reactive. The methoxyphenyl and methylsulfonyl groups might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenol group could make the compound somewhat polar, and the dihydropyrazole ring could potentially make the compound somewhat rigid .Scientific Research Applications
Chemical Synthesis and Reactions
- 2-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol has been utilized in chemical synthesis, particularly in reactions involving arylsulfonyl isocyanates. An example includes the formation of functionalized 2-piperidones through addition-rearrangement reactions with arylsulfonyl isocyanates (Jao, Slifer, Lalancette, & Hall, 1996).
Molecular Docking and Chemical Calculations
- This compound has been studied in molecular docking and quantum chemical calculations to understand its molecular structure and spectroscopic data. Such studies have used density functional theory (DFT) calculations, revealing insights into molecular parameters, intramolecular charge transfer, and molecular electrostatic potential (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Antimicrobial Applications
- Research has explored the synthesis of novel pyrazolopyrimidines incorporating this compound, with some derivatives showing significant antimicrobial activity. These findings indicate potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Structural Analysis in Crystallography
- Structural studies have been conducted on compounds containing this chemical, specifically in the context of hydrogen-bonded chains. These studies provide valuable information on the molecular structure and interactions, useful in crystallography and materials science (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-13-7-5-6-12(10-13)15-11-16(19(18-15)24(2,21)22)14-8-3-4-9-17(14)20/h3-10,16,20H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIRLXPJSSQDHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid](/img/structure/B2367727.png)
![methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2367728.png)
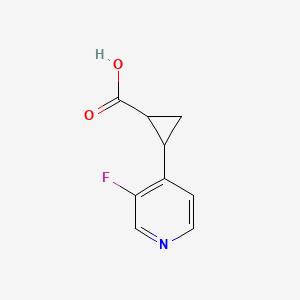
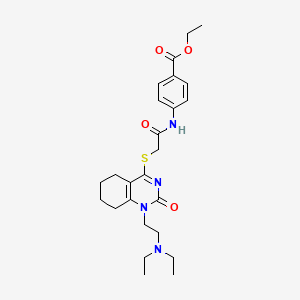
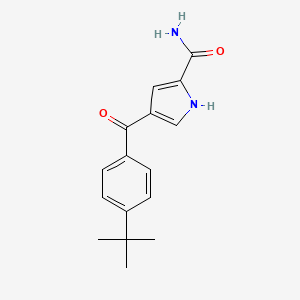

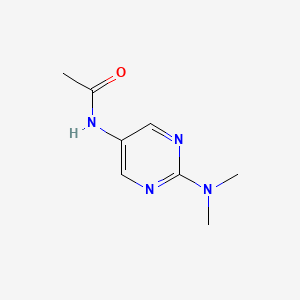
![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)
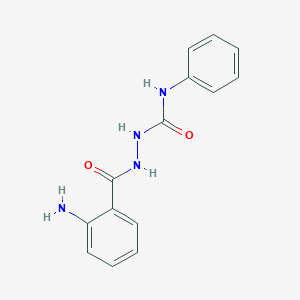
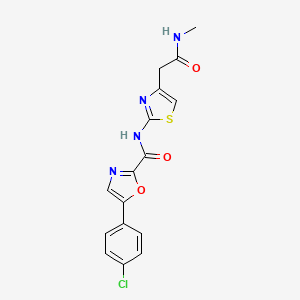
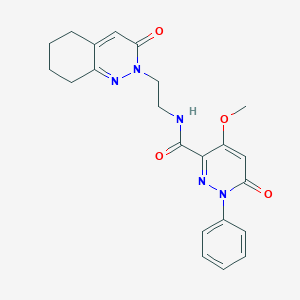
![N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide](/img/structure/B2367744.png)
![7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2367748.png)